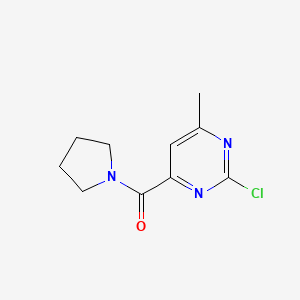

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone

Beschreibung

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methyl groups at the 2- and 6-positions, respectively. This structure is of interest in medicinal chemistry due to its resemblance to bioactive molecules targeting enzymes like kinases or proteases. The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl group contributes to steric and lipophilic properties .

Eigenschaften

Molekularformel |

C10H12ClN3O |

|---|---|

Molekulargewicht |

225.67 g/mol |

IUPAC-Name |

(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |

InChI-Schlüssel |

YHARNZANZMPTDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (2-Chlor-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanon beinhaltet typischerweise die Reaktion von 2-Chlor-6-methylpyrimidin mit Pyrrolidin in Gegenwart einer geeigneten Base und eines Lösungsmittels. Die Reaktionsbedingungen umfassen oft das Erhitzen der Mischung, um die Bildung des gewünschten Produkts zu fördern .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Syntheserouten, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und die Optimierung der Reaktionsbedingungen können Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Chlor-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch Nukleophile substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Die Methanonverknüpfung kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrimidinderivate ergeben, während Oxidation und Reduktion zu verschiedenen Oxidationsstufen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-Chlor-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanon beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Der Pyrimidinring kann an Nukleinsäuren oder Proteine binden, während der Pyrrolidinring die Bindungsaffinität und -spezifität verbessern kann. Die Verbindung kann verschiedene biologische Pfade modulieren und so zu ihren beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

(3-Chloro-6-nitro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone (Y204-5019) Core Structure: Replaces pyrimidine with a benzothiophene ring, introducing a nitro group at position 6 and chloro at position 3. Key Differences:

- Physicochemical Properties: Likely higher molecular weight (due to benzothiophene) and altered solubility compared to the pyrimidine analogue .

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives (Compounds 2–10) Core Structure: Features a pyrazolo-pyrimidinone scaffold instead of a simple pyrimidine. Key Differences:

- The pyrazole ring fused to pyrimidinone introduces additional hydrogen-bonding sites, enhancing interactions with biological targets.

- Thioether linkages in these derivatives (e.g., compound 2) may improve metabolic stability compared to the methanone group .

Pyrrolidine Methanone Derivatives

EUROPEAN PATENT APPLICATION Derivatives (2022) Examples: [(3S,4R)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-pyrrolidin-1-yl]-((R)-3-hydroxy-pyrrolidin-1-yl)-methanone. Key Differences:

- Hydroxy-pyrrolidine substituents enhance hydrophilicity, contrasting with the unmodified pyrrolidine in the target compound .

Comparative Data Table

Research Findings and Implications

- Reactivity: The chloro group in (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate. In contrast, Y204-5019’s nitro group may limit stability under reducing conditions .

- Biological Activity: Pyrimidine-based methanones exhibit moderate kinase inhibitory activity, while pyrazolo-pyrimidinones (e.g., compound 2) show superior antimicrobial efficacy due to enhanced target binding .

- Solubility : The unmodified pyrrolidine in the target compound contributes to moderate solubility in polar aprotic solvents (e.g., DMSO), whereas hydroxy-pyrrolidine derivatives (Patent) demonstrate improved aqueous solubility .

Biologische Aktivität

(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone, identified by its CAS number 22536-63-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom and a methyl group at positions 2 and 6, respectively. The pyrrolidine moiety attached to the carbonyl group enhances its biological activity through various interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structures have exhibited significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research indicates that compounds containing pyrimidine rings can act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit histone methyltransferases, which play a role in epigenetic regulation of gene expression in cancer cells . The exact anticancer activity of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone requires further investigation but aligns with trends observed in related compounds.

The biological activities of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can be attributed to:

- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes such as cyclooxygenase or lipoxygenase, leading to decreased production of pro-inflammatory mediators.

- DNA Interaction : Pyrimidine derivatives may interact with DNA or RNA, affecting replication and transcription processes crucial for cell division and survival.

- Receptor Modulation : Some studies suggest that these compounds can modulate receptor activity, particularly in pathways related to inflammation and cancer progression .

Case Studies

A review of literature reveals several case studies where pyrimidine derivatives were tested for their biological activities:

| Study | Compound Tested | Biological Activity | Key Findings |

|---|---|---|---|

| Buckley et al. (2023) | 1-(substituted pyrimidin-2-yl)benzimidazoles | Anti-inflammatory | Inhibition of Lck enzyme activity |

| Makovec et al. (2023) | 2-phenyl-5-amidinobenzimidazoles | Cytokine suppression | Effective suppression of IL-1b generation |

| Djuidje et al. (2020) | Pyrrolo[1,2-a]benzimidazole derivatives | Antioxidant | High antioxidant potential due to structural features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.